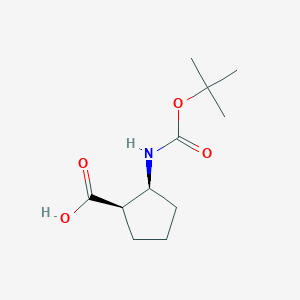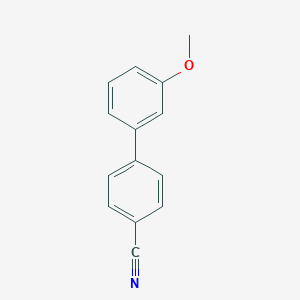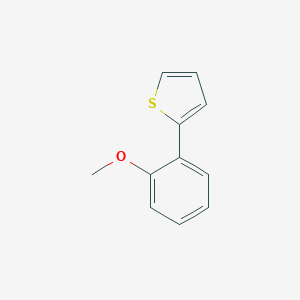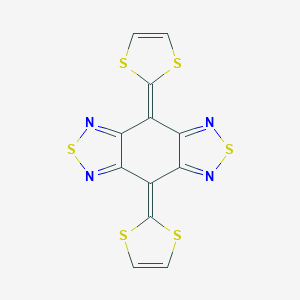
BTQBT (purified by sublimation)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTQBT, also known as bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), is a chemical compound with the molecular formula C12H4N4S6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of BTQBT is represented by the formula C12H4N4S6 . The exact mass of BTQBT is 395.87600 .
Physical And Chemical Properties Analysis
BTQBT has a molecular weight of 396.58 . The melting point of BTQBT is 400°C . Unfortunately, the boiling point and density are not available .
Applications De Recherche Scientifique
Interface Electronic Structure and Valence Band Dispersion of BTQBT
A study by Nakayama et al. (2021) investigated the interface electronic structure of BTQBT on polycrystalline Au electrodes, highlighting its promise for use in vertical organic transistor devices. This research focused on the valence band (VB) dispersion of solid-state BTQBT, confirming its considerable energy dispersion through photoelectron spectroscopy (PES). The study derived an intermolecular transfer integral and the hole effective mass, providing key parameters that underscore BTQBT's potential in the development of organic electronic devices (Nakayama et al., 2021).
Mécanisme D'action
Target of Action
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) is a promising planar building block for constructing p-type small molecules for high-performance organic field-effect transistors . The primary targets of BTQBT are the molecular structures involved in the construction of these transistors .
Mode of Action
BTQBT interacts with its targets by forming thin films under ultrahigh vacuum conditions . These films exhibit p-type semiconducting behaviors . BTQBT molecules act as donors in certain compounds, while they act as acceptors when doped into others . This interaction results in changes in the electronic properties of the compounds .
Biochemical Pathways
It is known that the electronic, vibrational, and charge-transport properties of btqbt co-crystals have been investigated using density functional theory calculations . These calculations predict wide conduction bands and small effective masses for electrons along the donor-acceptor stacking directions .
Pharmacokinetics
The pharmacokinetics of BTQBT involve the movement of the compound within the organic field-effect transistors. Large values of the valence bandwidths and small effective masses for holes are observed for BTQBT co-crystals, suggesting ambipolar transport characteristics in these systems .
Result of Action
The result of BTQBT’s action is the formation of high-performing organic field-effect transistors . The strong intermolecular interaction in these materials enables efficient separation of doping-generated charge carriers from the ionized dopant molecules . This ultimately limits the overall doping efficiency, which may be improved by using a stronger donor-acceptor couple .
Action Environment
The action of BTQBT is influenced by the environment in which it is used. For instance, the preparation and characterization of BTQBT films are carried out under ultrahigh vacuum conditions . Moreover, the molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder are important for the performance of BTQBT .
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If BTQBT comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing mist, gas, or vapors .
Orientations Futures
BTQBT is a new monolayer semiconductor that has a high activation energy for electron emission and is highly sensitive to light . The growth rate of BTQBT is rapid, and it can be fabricated on various substrates . This suggests potential future applications in the field of semiconductors and electronics .
Propriétés
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
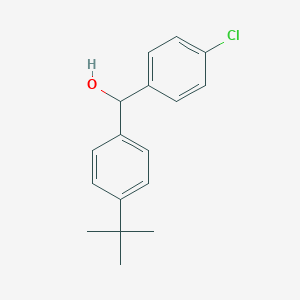

![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)


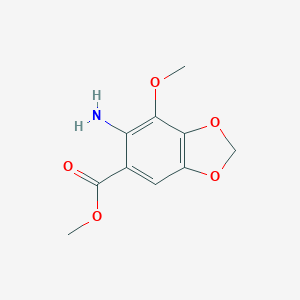

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
